4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole
CAS No.: 1266114-25-3
Cat. No.: VC2700685
Molecular Formula: C9H13IN2O
Molecular Weight: 292.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266114-25-3 |
|---|---|
| Molecular Formula | C9H13IN2O |
| Molecular Weight | 292.12 g/mol |
| IUPAC Name | 4-iodo-1-(oxan-4-ylmethyl)pyrazole |
| Standard InChI | InChI=1S/C9H13IN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2 |
| Standard InChI Key | FFUMBMOEMVEYLA-UHFFFAOYSA-N |
| SMILES | C1COCCC1CN2C=C(C=N2)I |
| Canonical SMILES | C1COCCC1CN2C=C(C=N2)I |
Introduction
Chemical Properties and Structural Characteristics
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole is characterized by its heterocyclic pyrazole core functionalized with an iodine atom at the 4-position and a tetrahydropyran-4-ylmethyl group at the nitrogen position. The compound has a molecular formula of C9H13IN2O and a molecular weight of 292.12 g/mol. Its structure combines the electron-rich pyrazole ring with the electron-withdrawing iodine atom, creating an interesting electronic distribution that influences its reactivity and binding interactions with biological targets.
The presence of the oxane (tetrahydropyran) ring connected via a methylene bridge provides conformational flexibility while potentially enhancing the compound's pharmacokinetic properties. This structural feature may contribute to improved solubility profiles and membrane permeability, both crucial factors in drug development. The iodine substituent at the 4-position of the pyrazole ring serves as an important functional handle for further derivatization through various cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Table 1: Key Chemical Properties of 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole
| Property | Value |
|---|---|
| CAS Number | 1266114-25-3 |
| Molecular Formula | C9H13IN2O |
| Molecular Weight | 292.12 g/mol |
| Appearance | Light yellow crystals (inferred) |
| Structure Type | Heterocyclic pyrazole derivative |
| Key Functional Groups | Pyrazole ring, iodine at 4-position, tetrahydropyran |
| Research Classification | For research use only (not for human or veterinary use) |
The chemical structure of this compound presents opportunities for hydrogen bonding through the nitrogen atoms in the pyrazole ring, while the iodine atom introduces potential halogen bonding interactions. These bonding capabilities are significant in the context of drug-receptor interactions and contribute to the compound's biological activity profile.
| Parameter | Typical Conditions |
|---|---|
| Iodination Temperature | 50-100°C (optimally 70-100°C) |
| Reaction Time | 1-12 hours (typically 3-5 hours) |
| Molar Ratio (Pyrazole:Iodine) | 1:1.0-1.3 |
| Oxidant | Hydrogen peroxide (15-50% solution) |
| pH Adjustment | Neutralization to pH 6-8 with alkali |
| Purification | Cooling crystallization followed by recrystallization |
The synthesis can be further optimized by controlling reaction temperature, time, and reagent ratios. The dropwise addition of the oxidant over 1-5 hours appears to be beneficial for reaction control and yield improvement in similar pyrazole iodinations . Final purification typically involves pH adjustment followed by crystallization techniques to obtain the product with high purity.
Biological Activity and Pharmacological Properties
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole exhibits significant biological activity, particularly in the realm of antimicrobial applications. The compound's ability to interact with specific molecular targets such as enzymes and receptors underlies its biological effects. The iodine substituent enhances binding affinity to certain proteins, while the pyrazole ring facilitates hydrogen bonding and other stabilizing interactions with biological targets.
Antimicrobial Activity
Pyrazole derivatives including those similar to 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole have demonstrated moderate to strong antimicrobial activity against various bacterial strains. The specific antimicrobial spectrum of this compound likely includes both gram-positive and gram-negative bacteria, though detailed microbiological studies would be necessary to fully characterize its activity profile.
The antimicrobial mechanism of action may involve disruption of bacterial cell walls, interference with protein synthesis, or inhibition of essential bacterial enzymes. The presence of the iodine atom likely contributes to the compound's antimicrobial potency, as halogenated heterocycles often display enhanced biological activity compared to their non-halogenated counterparts.
Structure-Activity Relationship
The biological activity of 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole is intimately tied to its structural features. The iodine atom at the 4-position of the pyrazole ring is a key determinant of activity, potentially serving as a hydrogen bond acceptor or participating in halogen bonding with biological targets. The tetrahydropyran moiety may enhance pharmacokinetic properties while potentially contributing to target selectivity.
Comparative studies with structurally related compounds would be valuable to establish more comprehensive structure-activity relationships and optimize the biological activity profile. Such studies could inform the design of next-generation derivatives with enhanced potency or selectivity.
Comparative Analysis with Related Compounds
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole is distinguished by its unique combination of an iodine substituent and a tetrahydropyran-4-ylmethyl group. Comparison with structurally related compounds provides insights into the significance of these structural features.
Table 3: Comparative Analysis of Selected Pyrazole Derivatives
| Compound | Key Structural Differences | Notable Properties |
|---|---|---|
| 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole | Reference compound | Antimicrobial activity, medicinal chemistry applications |
| 1-methyl-4-iodopyrazole | Simpler methyl group instead of oxanylmethyl | Widely used synthetic intermediate, melting point 61-63°C |
| 4-iodopyrazole | Lacks N-substitution | Increased hydrogen bonding capacity, different physicochemical properties |
| 4-iodo-3-methylpyrazole | Additional methyl group at 3-position | Modified electronic distribution affecting reactivity |
| 4-iodo-3,5-dimethylpyrazole | Dimethyl substitution at 3,5-positions | Different steric environment around the pyrazole ring |
Each of these compounds exhibits distinct chemical and biological properties based on their substituent patterns. The methyl-substituted variants typically display different solubility profiles and binding characteristics compared to the oxanyl-substituted compounds. The presence or absence of additional substituents on the pyrazole ring can significantly impact the compound's electronic distribution, affecting both reactivity and biological target interactions .
Applications in Medicinal Chemistry and Drug Discovery
4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole holds considerable promise in medicinal chemistry and drug discovery efforts. Its potential applications span multiple therapeutic areas, with particular emphasis on antimicrobial drug development given the established activity of similar pyrazole derivatives.
The compound serves as a valuable scaffold for further research and development, particularly through derivatization at the iodine position via cross-coupling reactions. Such chemical transformations could generate diverse compound libraries for biological screening, potentially identifying candidates with enhanced activity or novel therapeutic applications.
Beyond antimicrobial applications, pyrazole derivatives have historically demonstrated utility in various therapeutic contexts, including as anti-inflammatory agents, antidiabetic compounds, antiviral agents, and anticancer therapeutics. The specific biological activity profile of 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole warrants further investigation to fully elucidate its therapeutic potential across these diverse disease areas.
The compound's ability to modulate various signaling pathways could lead to different biological effects depending on the target, highlighting the importance of comprehensive mechanistic studies to understand its mode of action at the molecular level.
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